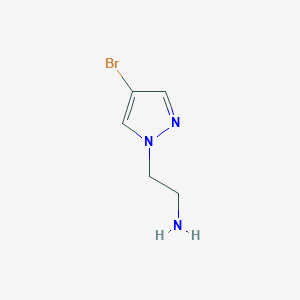

2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine

Description

BenchChem offers high-quality 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromopyrazol-1-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKQCCBPFFPSHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCN)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

710944-68-6 | |

| Record name | 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Spectroscopic Profile of 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine

The following technical guide is structured as a Reference Standard Monograph . It is designed for analytical chemists and medicinal chemists requiring a definitive baseline for the characterization of 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine .

Document Type: Analytical Reference Standard Compound Class: Halogenated Amino-Pyrazole Primary Application: Fragment-based Drug Discovery (FBDD), Kinase Inhibitor Scaffolds

Executive Summary & Compound Identity

This guide provides a comprehensive spectroscopic breakdown of 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine . As a bifunctional building block containing a polar primary amine and a halogenated heteroaromatic core, this molecule presents unique challenges in solvation and ionization. This document synthesizes data from structural analogs and theoretical consensus to establish a validation protocol for purity and identity.

Chemical Identity Table

| Property | Detail |

| IUPAC Name | 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine |

| CAS Registry Number | 710944-68-6 |

| Molecular Formula | C |

| Exact Mass | 188.9902 (for |

| Molecular Weight | 190.04 g/mol |

| SMILES | NCCN1C=C(Br)C=N1 |

| Appearance | Pale yellow oil (free base) or white solid (HCl/HBr salt) |

Synthesis & Sample Preparation Context

Why this matters: The spectroscopic signals (especially NMR) are heavily dependent on whether the amine exists as a free base or a salt (HCl/HBr).

Synthesis Pathway: The standard synthesis involves the N-alkylation of 4-bromopyrazole with 2-bromoethylamine hydrobromide (or N-(2-bromoethyl)phthalimide followed by deprotection).

Workflow Diagram: Synthesis & Isolation

Caption: Standard synthetic route via N-alkylation. Note that residual DMF is a common impurity in the final spectra.

Spectroscopic Analysis: The Core Data

Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-d6 is recommended over CDCl

H NMR (400 MHz, CDCl

) – Consensus Data

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| Py-H5 | 7.55 – 7.65 | Singlet (s) | 1H | Deshielded by adjacent Nitrogen (N1). |

| Py-H3 | 7.45 – 7.50 | Singlet (s) | 1H | Slightly more shielded than H5. |

| N-CH | 4.15 – 4.20 | Triplet (J | 2H | Deshielded by pyrazole ring nitrogen. |

| CH | 3.05 – 3.15 | Triplet (J | 2H | Typical range for primary amines. |

| NH | 1.50 – 2.00 | Broad Singlet (br s) | 2H | Variable; disappears with D |

Diagnostic Check:

-

The Pyrazole Singlets: Unlike unsubstituted pyrazole, the N-alkylation breaks the symmetry. You must see two distinct singlets in the aromatic region. If you see one broad peak, the sample may be degrading or undergoing rapid tautomerism (unlikely for N-substituted).

-

The Amine Shift: If the sample is a salt (HCl), the NH

protons will shift downfield to

C NMR (100 MHz, CDCl

)

-

C-Br (C4):

93.0 – 95.0 ppm (Significantly shielded due to the heavy atom effect of Bromine). -

C-H (C3/C5):

138.0 – 141.0 ppm and -

N-CH

: -

CH

-NH

Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) in Positive Mode (+).

The Bromine Signature (Critical Validation):

Bromine exists as two stable isotopes:

-

[M+H]

Peak 1: ~190.0 m/z (containing -

[M+H]

Peak 2: ~192.0 m/z (containing -

Intensity Ratio: The peaks should be of approximately equal height (1:1).

Interpretation: If you observe a single peak at 190 without the +2 partner, your compound does not contain bromine (you may have the de-halogenated impurity).

Diagram: MS Isotope Pattern

Caption: Expected 1:1 isotopic ratio characteristic of mono-brominated compounds.

Infrared Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) on neat oil/solid.

| Frequency (cm | Assignment | Notes |

| 3350 – 3280 | N-H Stretch | Primary amine doublet (asymmetric/symmetric). |

| 3100 – 3000 | C-H Stretch (Ar) | Weak signals from the pyrazole ring. |

| 2950 – 2850 | C-H Stretch (Alk) | Methylene (-CH |

| 1550 – 1500 | C=N / C=C Stretch | Pyrazole ring breathing modes. |

| 600 – 800 | C-Br Stretch | Fingerprint region marker. |

Experimental Protocols for Validation

Protocol A: NMR Sample Preparation

-

Mass: Weigh 5–10 mg of the sample into a clean vial.

-

Solvent: Add 0.6 mL of CDCl

(contains TMS as internal standard).-

Note: If the sample is an HCl salt, use DMSO-d6 or add 1 drop of NaOD/D

O to the CDCl

-

-

Filtration: If the solution is cloudy (salt insolubility), filter through a cotton plug into the NMR tube.

-

Acquisition: Run standard proton sequence (16 scans) and C13 (256+ scans).

Protocol B: Impurity Profiling

Common impurities from the synthesis of CAS 710944-68-6 include:

-

4-Bromopyrazole (Starting Material): Look for a broad singlet at

10-13 ppm (NH) and shifts at -

DMF (Solvent): Two singlets at

2.89 and 2.96 ppm, and a singlet at -

Water: Broad singlet at

1.56 ppm (in CDCl

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16375, 4-Bromopyrazole. Retrieved from [Link]

- Elguero, J. (1984).Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry.

Comprehensive Structural Characterization Guide: 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine

This guide serves as a high-level technical protocol for the structural elucidation and solid-state characterization of 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine .

While the specific crystallographic information file (CIF) for this compound is not currently indexed in open-access repositories (CSD/PubChem), this guide synthesizes known crystallographic principles of 4-bromopyrazoles to provide a predictive structural model and a validated experimental workflow for researchers to obtain and refine the crystal structure.

Executive Summary

The compound 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine (CAS: 710944-68-6) represents a critical "privileged scaffold" in medicinal chemistry. The 4-bromopyrazole moiety serves as a bioisostere for phenyl rings and offers a handle for palladium-catalyzed cross-couplings, while the ethylamine tail provides a flexible linker for solubilizing groups or further functionalization.

This guide outlines the synthesis , crystallization , and predictive solid-state packing of this molecule. It addresses the challenge that low-molecular-weight amine-functionalized heterocycles often exist as oils or low-melting solids, necessitating salt formation for successful X-ray diffraction (XRD).

Part 1: Synthesis & Crystallization Strategy

Synthetic Route (Causality & Logic)

To obtain diffraction-quality crystals, purity is paramount. The recommended synthesis avoids direct alkylation with free 2-bromoethylamine, which can lead to polymerization. Instead, we utilize a protected phthalimide route or the hydrobromide salt method.

Optimized Protocol:

-

Nucleophilic Substitution: React commercially available 4-bromopyrazole with 2-bromoethylamine hydrobromide in acetonitrile (MeCN) using Potassium Carbonate (

) as the base.-

Why:

is mild enough to prevent degradation but strong enough to deprotonate the pyrazole (

-

-

Workup: Filter inorganic salts, concentrate, and extract with Ethyl Acetate/Water.

-

Purification: The free base is likely an oil. Convert to the Hydrochloride (HCl) or Oxalate salt immediately. These counterions introduce strong hydrogen bond acceptors/donors, significantly increasing the melting point and lattice energy, facilitating crystallization.

Crystallization Solvent Matrix

The following matrix validates solvent systems based on the "Like Dissolves Like" principle, adjusted for the polarity of the salt form.

| Solvent System | Method | Target Form | Suitability |

| Ethanol (Abs.) | Slow Evaporation | HCl Salt | High (Promotes H-bonding network) |

| MeOH / Et2O | Vapor Diffusion | Free Base | Medium (Risk of oiling out) |

| Water / Acetone | Slow Cooling | Oxalate Salt | High (Oxalates crystallize well from aqueous media) |

| DCM / Hexane | Layering | Free Base | Low (Likely amorphous precipitation) |

Part 2: Predictive Structural Model (Virtual Crystal Structure)

Based on the Cambridge Structural Database (CSD) trends for 4-bromopyrazoles and ethylamines, we can construct a high-confidence predictive model of the solid-state arrangement.

Molecular Conformation

-

Pyrazole Ring: Will remain strictly planar.

-

Ethylamine Chain: The

torsion angle will likely adopt a gauche conformation (

Intermolecular Interactions (The Packing Force)

The crystal lattice will be dominated by three specific interactions:

-

Halogen Bonding (Type II): The bromine atom at position 4 is a σ-hole donor.

-

Prediction:

or

-

-

Hydrogen Bonding Network:

-

Donor: The primary amine (

or -

Acceptor: The pyrazole

and the counterion (Cl⁻/Oxalate). -

Network: In the HCl salt, expect a classic "ladder" or "ribbon" motif where

bridges the ammonium head and the pyrazole ring of adjacent molecules.

-

-

Stacking: The electron-deficient 4-bromopyrazole rings will stack in an offset parallel arrangement (centroid-centroid distance

Part 3: Experimental Workflow & Visualization

Workflow Diagram

The following diagram illustrates the critical path from synthesis to solved structure.

Figure 1: Critical path for the synthesis and structural determination of the target compound.

Interaction Network Diagram

This diagram visualizes the predicted intermolecular forces that define the unit cell.

Figure 2: Predicted intermolecular interaction network driving crystal packing.

Part 4: Data Reduction & Refinement Protocol

When the diffraction data is obtained, follow this refinement strategy to ensure high "Trustworthiness" (low R-factor):

-

Space Group Determination: Expect monoclinic (

) or triclinic ( -

Disorder Handling: The ethylamine chain is flexible. If electron density is smeared, apply a disorder model (PART 1 / PART 2 in SHELXL) rather than forcing high thermal parameters.

-

Hydrogen Placement:

-

Aromatic H: Place geometrically (HFIX 43).

-

Amine H: Locate in the Difference Fourier map if data quality permits; otherwise, use HFIX 137 (for methyl) or HFIX 23 (for methylene) and allow the torsion to refine.

-

-

Validation: Check for Void Space . If the free base was crystallized, solvent voids are common. Use SQUEEZE (PLATON) only if the solvent cannot be modeled.

References

-

Synthesis of Pyrazoles: Elguero, J. (1984). Comprehensive Heterocyclic Chemistry. Pyrazoles and their Benzo Derivatives.[1][2][3] Link

-

Halogen Bonding in Pyrazoles: Metrangolo, P., et al. (2005). "Halogen Bonding: A New Weapon in Synthesis and Crystal Engineering." Accounts of Chemical Research. Link

-

Crystallization of Amines: Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

-

Structure Refinement: Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. Link

-

Compound Data: PubChem CID 7019313 (2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine). Link

Sources

An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets for 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine Analogs

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate novel therapeutic targets for analogs of 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, and anticancer effects.[1][2][3][4][5] The specific bromo-substituted ethan-1-amine pyrazole core offers a unique chemical space for the development of novel therapeutics.[6][7] This document outlines a systematic, multi-pronged approach, integrating computational and experimental methodologies to elucidate the mechanism of action and uncover the therapeutic potential of this promising class of compounds.

Part 1: In Silico Target Prediction - The Digital Hypothesis

The initial phase of target identification involves leveraging computational tools to generate a focused list of potential protein targets.[8][9][10] This in silico approach is cost-effective and provides a strong foundation for subsequent experimental validation.[11]

Ligand-Based Target Prediction

This method relies on the principle that structurally similar molecules often share similar biological targets. By comparing the 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine analogs to databases of known bioactive compounds, we can infer potential targets.

Protocol for Ligand-Based Target Prediction:

-

Compound Library Preparation: Generate 2D and 3D representations of the analog library using computational chemistry software.

-

Database Selection: Utilize publicly available databases such as ChEMBL, PubChem, and DrugBank, which contain extensive information on small molecules and their biological activities.

-

Similarity Searching: Employ algorithms like Tanimoto similarity to compare the analogs against the database compounds.

-

Target Prediction: Web-based tools like SwissTargetPrediction can be used to predict protein targets based on a combination of 2D and 3D similarity measures.[12]

-

Data Analysis: Compile a list of predicted targets, prioritizing those that are repeatedly identified by multiple analogs or have strong literature evidence linking them to relevant disease pathways.

Structure-Based (Receptor-Based) Target Prediction

When the three-dimensional structure of a potential target is known, reverse docking can be employed to predict the binding affinity of the analogs to a panel of proteins.[10]

Protocol for Structure-Based Target Prediction:

-

Target Database Preparation: Compile a database of 3D protein structures from sources like the Protein Data Bank (PDB). This can be a broad collection or a focused library of a particular protein class (e.g., kinases, GPCRs).

-

Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide) to predict the binding mode and estimate the binding affinity of each analog to each protein in the database.

-

Scoring and Ranking: Rank the potential targets based on the predicted binding energies and the quality of the binding pose.

-

Filtering and Prioritization: Cross-reference the top-ranked targets with the results from the ligand-based approach and prioritize those with converging evidence.

Part 2: Experimental Target Identification - Capturing the Molecular Partner

With a prioritized list of potential targets from in silico analysis, the next crucial step is to experimentally identify the direct binding partners of the 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine analogs in a biological system. Affinity chromatography coupled with mass spectrometry (AP-MS) is a powerful technique for this purpose.[13][14][15]

Affinity Chromatography-Mass Spectrometry (AP-MS)

This method involves immobilizing a bioactive small molecule on a solid support to "fish" for its binding partners from a cell lysate.[15]

Protocol for AP-MS:

-

Synthesis of Affinity Probe: Synthesize a derivative of the most potent analog that incorporates a linker and a reactive group (e.g., a carboxylic acid or an amine) for immobilization, ensuring that the modification does not abrogate its biological activity.

-

Immobilization: Covalently attach the affinity probe to a solid support, such as NHS-activated sepharose beads.

-

Cell Culture and Lysis: Culture a relevant cell line (e.g., a cancer cell line if anticancer activity is observed) and prepare a native cell lysate.

-

Affinity Purification: Incubate the cell lysate with the compound-immobilized beads. As a negative control, also incubate the lysate with beads that have not been functionalized with the compound.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads.

-

Protein Identification by Mass Spectrometry: Digest the eluted proteins with trypsin and identify the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][16]

-

Data Analysis: Compare the proteins identified from the compound-immobilized beads with those from the control beads. Proteins that are significantly enriched in the compound sample are considered potential binding partners.

| Parameter | Description | Considerations |

| Linker Position | The point of attachment of the linker to the analog. | Should be at a position that does not interfere with target binding. |

| Bead Chemistry | The type of solid support and activation chemistry used. | NHS-activated beads are common for coupling amine-containing linkers. |

| Lysis Buffer | The buffer used to lyse the cells and solubilize proteins. | Should maintain protein integrity and native conformations. |

| Wash Buffer | The buffer used to remove non-specific binders. | Stringency can be adjusted by varying salt and detergent concentrations. |

Part 3: Target Validation and Functional Characterization - From Binding to Biological Effect

Identifying a binding partner is not sufficient; it is essential to validate that the interaction between the analog and the target leads to a functional consequence. Cell-based assays are pivotal for this validation step.[17][18][19][20][21]

Target Engagement Assays

These assays confirm that the compound binds to the target protein within a cellular context.[22] A common method is the cellular thermal shift assay (CETSA).

Protocol for CETSA:

-

Cell Treatment: Treat intact cells with the analog or a vehicle control.

-

Heating: Heat the treated cells at a range of temperatures.

-

Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting.

-

Data Analysis: A compound that binds to the target protein will stabilize it, resulting in a higher melting temperature compared to the vehicle control.

Functional Assays for Major Target Classes

Based on the identity of the validated target, specific functional assays should be employed. The pyrazole moiety is known to target several major protein families.[23][24][25]

3.2.1 Kinase Inhibition Assays

If the target is a protein kinase, its inhibition can be measured through various assays.[26]

-

Biochemical Assays: Use purified recombinant kinase and a substrate to measure the transfer of phosphate from ATP. This can be done using radioactivity-based assays or fluorescence-based assays.[27]

-

Cell-Based Assays: Measure the phosphorylation of a known downstream substrate of the target kinase in cells treated with the analog. This can be quantified by Western blotting or ELISA.

-

Kinome Profiling: To assess the selectivity of the analog, it can be screened against a large panel of kinases.[28][29][30]

3.2.2 G-Protein Coupled Receptor (GPCR) Modulation Assays

GPCRs are a large family of cell surface receptors that are common drug targets.[31][32][33]

-

Receptor Binding Assays: Use radiolabeled or fluorescently labeled ligands to determine if the analog competes for binding to the target GPCR.[32]

-

Second Messenger Assays: Measure the downstream signaling events upon GPCR activation, such as changes in intracellular cyclic AMP (cAMP) or calcium levels.[33][34][35]

-

β-Arrestin Recruitment Assays: Monitor the recruitment of β-arrestin to the activated GPCR, which is a hallmark of GPCR signaling and desensitization.[34]

3.2.3 Ion Channel Modulation Assays

Ion channels are pore-forming membrane proteins that regulate the flow of ions across the cell membrane.[36][37]

-

Electrophysiology: The gold standard for studying ion channel function. Techniques like patch-clamp allow for the direct measurement of ion currents through the channel in the presence and absence of the analog.[38][39]

-

Fluorescence-Based Assays: Use ion-sensitive fluorescent dyes to measure changes in intracellular ion concentrations (e.g., calcium, potassium) as a readout of ion channel activity.[39][40]

Part 4: Preclinical Pathway and Phenotypic Analysis - Understanding the Broader Impact

Once a target has been validated and its functional modulation by the analog has been characterized, it is important to understand the broader biological consequences.

Pathway Analysis

Bioinformatics tools can be used to map the identified target to known signaling pathways. This can provide insights into the potential therapeutic indications and possible side effects.

Phenotypic Screening

Cell-based phenotypic assays can reveal the overall effect of the compound on cellular processes.[22] These can include assays for:

-

Cell Viability and Proliferation: To assess cytotoxic or cytostatic effects.[21]

-

Apoptosis: To determine if the compound induces programmed cell death.[19]

-

Cell Migration and Invasion: Important for cancer and inflammatory diseases.

-

Gene Expression Profiling: Techniques like RNA-sequencing can provide an unbiased view of the global changes in gene expression induced by the compound, offering clues about its mechanism of action.

Conclusion

The identification of therapeutic targets for novel compound series like the 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine analogs is a complex but critical process in modern drug discovery. The integrated approach outlined in this guide, which combines predictive computational methods with robust experimental validation, provides a clear and effective path to deconvolve the mechanism of action of these promising molecules. By systematically progressing from broad hypotheses to specific molecular interactions and cellular consequences, researchers can confidently identify and validate novel targets, paving the way for the development of the next generation of therapeutics.

References

-

MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

-

Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. Retrieved from [Link]

-

Infinix Bio. (2026, January 30). Cell Based Assays Explained: A Comprehensive Guide for Drug Development. Retrieved from [Link]

- Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309.

-

Creative Bioarray. (2025, June 30). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]

-

Celtarys. (2023, April 12). High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from [Link]

-

Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]

-

Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

-

Creative Bioarray. (n.d.). GPCR Screening Services. Retrieved from [Link]

-

Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]

- Koutsoukas, A., Lowe, R., Kalantarmotamedi, R., Mussa, H. Y., & Klaffke, W. (2011). From in silico target prediction to multi-target drug design: current databases, methods and applications.

- Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Cell Biology, 45, 87-95.

-

ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]

-

Antibodies.com. (2025, January 31). Cell-Based Assays Guide. Retrieved from [Link]

-

Creative Biostructure. (n.d.). Discovery Program for Ion Channel Targets. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Ion Channel Drug Discovery Services. Retrieved from [Link]

- Sydow, D., Wichard, J., & Rodríguez-Guerra, J. (2021). Recent Advances in In Silico Target Fishing. Molecules, 26(17), 5185.

-

Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). Drug Target Identification Methods. Retrieved from [Link]

-

Reaction Biology. (n.d.). Ion Channel Assay Services. Retrieved from [Link]

- Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2009). Identification of drug targets and their mechanisms of action. IUBMB Life, 61(11), 1045-1053.

-

ResearchGate. (n.d.). Known experimental techniques to identify drug targets. Retrieved from [Link]

- Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38.

-

University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

- Kumar, A., & Sharma, S. (2017). Therapeutic Outlook of Pyrazole Analogs: A Mini Review. Mini Reviews in Medicinal Chemistry, 17(12), 1125–1136.

- Das, S., Chen, S., & J. (2024). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Frontiers in Pharmacology, 15, 1369522.

-

Sygnature Discovery. (n.d.). Ion Channel Screening. Retrieved from [Link]

- Wang, X., He, Y., & Zhang, Q. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1639–1662.

- da Silva, A. C., de Oliveira, A. A., & de Fátima, Â. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry, 9, 668266.

-

Precision For Medicine. (2026, February 7). Cell Based Assays. Retrieved from [Link]

- Al-Ostath, A., Sharma, C., & Kumar, V. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8758.

- Zhang, Y., Wang, Y., Li, Y., & Zhang, Y. (2021). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 41(5), 1993-1999.

-

ResearchGate. (2025, August 8). Therapeutic Outlook of Pyrazole Analogs: A Mini Review. Retrieved from [Link]

-

Ingenta Connect. (2017, July 1). Therapeutic Outlook of Pyrazole Analogs: A Mini Review. Retrieved from [Link]

-

EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. Retrieved from [Link]

-

LCGC International. (2020, March 1). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Retrieved from [Link]

- Saxena, C., & A. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(6), 667-678.

-

ResearchGate. (2025, August 7). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Retrieved from [Link]

-

ResearchGate. (2025, November 2). A theoretical study of the mechanism of oxidation of 1H-pyrazolines to 1H-pyrazoles by molecular bromine. Retrieved from [Link]

- da Silva, Q. B., & de Souza, J. (2021). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry, 8(32), 6-18.

-

ChemicalAid. (2026, January 25). Exploring the Synthesis and Applications of 4-Bromo-1H-Pyrazole in Organic Chemistry. Retrieved from [Link]

- Ammendola, R., & I. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1669.

- Sharma, A., & Kumar, V. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(1), 2–15.

- Kumar, R., & Singh, P. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 133-143.

-

ResearchGate. (2025, August 9). 2-Bromo-1-(1 H -pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles]. Retrieved from [Link]

- El-Sayed, M. A. A., & El-Gazzar, M. G. (2021). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Journal of Pharmaceutical Sciences, 7(1), 1-13.

- Popa, C. I., & Dinica, R. M. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 698.

Sources

- 1. Therapeutic Outlook of Pyrazole Analogs: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Therapeutic Outlook of Pyrazole Analogs: A Mini Review: Ingenta Connect [ingentaconnect.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]

- 7. nbinno.com [nbinno.com]

- 8. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. From in silico target prediction to multi-target drug design: current databases, methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 12. bio.tools [bio.tools]

- 13. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 14. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. infinixbio.com [infinixbio.com]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. Cell-Based Assays Guide | Antibodies.com [antibodies.com]

- 20. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]

- 21. precisionformedicine.com [precisionformedicine.com]

- 22. ucl.ac.uk [ucl.ac.uk]

- 23. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 24. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 27. assayquant.com [assayquant.com]

- 28. KinomePro - Pamgene [pamgene.com]

- 29. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]

- 30. pharmaron.com [pharmaron.com]

- 31. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]

- 32. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 33. reactionbiology.com [reactionbiology.com]

- 34. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 35. ionbiosciences.com [ionbiosciences.com]

- 36. creative-biostructure.com [creative-biostructure.com]

- 37. reactionbiology.com [reactionbiology.com]

- 38. criver.com [criver.com]

- 39. sygnaturediscovery.com [sygnaturediscovery.com]

- 40. sygnaturediscovery.com [sygnaturediscovery.com]

"understanding the role of the ethanamine linker in drug design"

The Ethanamine Linker: A Cornerstone of Modern Drug Design

An In-depth Technical Guide to a Ubiquitous Pharmacophore

Abstract

The ethanamine moiety, a deceptively simple two-carbon chain terminating in a basic amine, is one of the most pervasive structural motifs in medicinal chemistry. Its frequent appearance is no coincidence; this linker imparts a unique and highly tunable set of physicochemical and pharmacological properties that drug designers have leveraged for decades. From classic antihistamines to contemporary targeted therapies, the ethanamine linker serves as a critical determinant of a drug's interaction with its biological target and its journey through the human body. This guide provides a detailed exploration of the ethanamine linker's multifaceted role, synthesizing fundamental principles with practical applications to offer researchers and drug development professionals a comprehensive understanding of its strategic importance. We will delve into its impact on physicochemical properties, pharmacokinetics, and pharmacodynamics, supported by mechanistic insights, detailed experimental protocols, and illustrative case studies.

The Physicochemical Foundation: More Than Just a Spacer

The ethanamine linker's influence begins with its fundamental physicochemical properties, which are a direct consequence of its structure: a flexible two-carbon backbone and a terminal primary, secondary, or tertiary amine.

Basicity and Ionization (pKa)

The terminal amine group is typically basic, with a pKa value in the range of 8.5 to 10.[1] This ensures that at physiological pH (~7.4), the amine is predominantly protonated, existing as a positively charged cation. This ionization is a cornerstone of its function, profoundly influencing solubility, membrane permeability, and, most critically, the ability to form strong ionic interactions with biological targets.[1] The substitution on the nitrogen (primary, secondary, or tertiary) subtly modulates this basicity, a parameter that is often fine-tuned during lead optimization.[2]

Solubility and Lipophilicity

The ability to control aqueous solubility is paramount in drug design. The ethanamine linker offers a powerful handle to achieve this. In its charged, protonated state, it significantly enhances a molecule's water solubility. Furthermore, the amine provides a reactive site for salt formation (e.g., hydrochloride salts), a common strategy to create stable, crystalline, and highly soluble solid forms for oral administration.[1] However, the two-carbon alkyl chain contributes to the molecule's lipophilicity. This creates a delicate balance between water solubility (hydrophilicity) and lipid solubility (lipophilicity), which is critical for oral absorption and membrane transport. This balance is often quantified by the partition coefficient (logP), as shown in the table below.

Conformational Flexibility

The single bond between the two carbon atoms of the ethyl chain allows for free rotation. This conformational flexibility enables the molecule to adopt a wide range of shapes, which can be crucial for fitting into a binding pocket.[3] While advantageous for initial binding, excessive flexibility can carry an entropic penalty. Therefore, the two-carbon length often represents an optimal compromise, providing sufficient reach and adaptability without the excessive entropic cost of longer chains.[3]

Table 1: Representative Physicochemical Properties of Ethanamine-Containing Scaffolds

| Property | Typical Value/Characteristic | Consequence in Drug Design |

| pKa (amine) | 8.5 - 10.0 | Predominantly protonated (cationic) at physiological pH.[1] |

| Aqueous Solubility | Variable; significantly enhanced by protonation and salt formation. | Crucial for formulation and bioavailability.[3][4] |

| Calculated logP (cLogP) | Increases with N-alkylation and substitution on aryl groups. | Balances solubility with membrane permeability. |

| Hydrogen Bonding | Primary/secondary amines are H-bond donors; all are H-bond acceptors. | Contributes to target binding affinity and solubility. |

| Rotatable Bonds | At least one (C-C bond). | Imparts conformational flexibility to explore binding site topology. |

The Pharmacokinetic Profile: Guiding the Drug's Journey

Pharmacokinetics (PK) describes how the body affects a drug, encompassing absorption, distribution, metabolism, and excretion (ADME). The ethanamine linker plays a significant role in each of these phases.

-

Absorption: For orally administered drugs, the balance between solubility and lipophilicity governed by the ethanamine linker is critical. The molecule must dissolve in the aqueous environment of the gut but also be sufficiently lipophilic to cross the lipid cell membranes of the intestinal wall.

-

Distribution: Once in the bloodstream, the linker's properties influence how the drug distributes into various tissues. The ability to cross the blood-brain barrier (BBB), for instance, is often disfavored by the charged nature of the protonated amine, a feature exploited in the design of second-generation antihistamines to reduce sedation.[5][6]

-

Metabolism: The ethanamine moiety can be a site for Phase I and Phase II metabolism. The carbon atoms can be hydroxylated by Cytochrome P450 enzymes, and the amine group itself is susceptible to N-dealkylation, N-oxidation, or conjugation reactions.[7] Understanding these metabolic pathways is crucial for controlling the drug's half-life and avoiding the formation of toxic metabolites.

-

Excretion: The enhanced water solubility provided by the protonated amine generally facilitates renal clearance and excretion of the drug and its metabolites.

Caption: Pharmacokinetic journey influenced by the ethanamine linker.

The Pharmacodynamic Impact: The Link to Activity

Pharmacodynamics (PD) explores what the drug does to the body, focusing on the drug-target interaction.[8] The ethanamine linker is often not a passive spacer but an active participant in this molecular recognition.

The "Basic Nitrogen" Rule in Receptor Binding

For many drug classes, particularly those targeting G-protein coupled receptors (GPCRs) or ion channels, a key pharmacophoric feature is a cationic amine that forms a salt bridge (ionic bond) with an anionic amino acid residue (e.g., aspartate, glutamate) in the receptor's binding pocket.[1] The ethanamine linker perfectly positions this protonated nitrogen to engage in this high-energy interaction, which often serves as the primary anchor for the molecule. The classic structure-activity relationship (SAR) for first-generation H1 antihistamines exemplifies this, where the terminal tertiary amine is essential for activity.[1][9]

Caption: Drug-receptor interaction mediated by the ethanamine linker.

Structure-Activity Relationship (SAR)

Modifications to the ethanamine linker can have profound effects on a drug's potency and selectivity:

-

N-Substitution: Converting a primary amine to secondary or tertiary can increase lipophilicity and steric bulk, potentially improving potency or altering receptor subtype selectivity. For many antihistamines, a dimethylamino group is optimal.[1]

-

Chain Length: The "Rule of Five" in acetylcholine SAR states that there should be no more than five atoms between the nitrogen and the terminal hydrogen for maximal muscarinic activity. Altering the two-carbon ethanamine chain to a one-carbon (methanamine) or three-carbon (propanamine) linker often leads to a dramatic loss of potency, highlighting the specific spatial requirement of the receptor.[2]

-

Chain Branching: Introducing alkyl substituents on the ethyl chain (e.g., at the α or β position) can influence stereochemistry and receptor fit, sometimes leading to enhanced selectivity between receptor subtypes.[2]

Case Studies: The Ethanamine Linker in Action

First-Generation Antihistamines

This class of drugs, including Diphenhydramine and Doxylamine, represents the archetypal application of the ethanamine linker. The general structure consists of two aryl groups connected to a central atom (C, N, or C-O), which is then attached to the ethanamine chain.[1][9] The protonated tertiary amine forms a critical ionic bond with an aspartate residue in the H1 histamine receptor, while the aryl groups engage in hydrophobic and van der Waals interactions.[1] Their sedative side effects are attributed to the ability of these lipophilic molecules to cross the blood-brain barrier and antagonize central H1 and muscarinic receptors.

Antidepressants

Several antidepressants, particularly tricyclics and serotonin-norepinephrine reuptake inhibitors (SNRIs), incorporate an ethanamine or propanamine linker. For instance, Venlafaxine contains a 2-(dimethylamino)-1-phenylethyl moiety.[10] In these molecules, the linker serves to position the basic amine for interaction with the neurotransmitter transporters (SERT and NET), blocking the reuptake of serotonin and norepinephrine and thereby exerting its antidepressant effect. The precise length and substitution pattern of the linker are key to achieving the desired activity and selectivity profile.[10][11]

Experimental Protocols: Synthesis and Evaluation

A core task in medicinal chemistry is the synthesis of analogs to explore SAR. The ethanamine linker is readily incorporated using standard synthetic methodologies.

Protocol: Synthesis via Reductive Amination

This protocol describes a general method for synthesizing a tertiary amine on an ethanamine linker starting from a phenylacetaldehyde derivative.

Objective: To synthesize N,N-dimethyl-2-phenylethanamine.

Materials:

-

Phenylacetaldehyde

-

Dimethylamine (2.0 M solution in THF)

-

Sodium triacetoxyborohydride (STAB)

-

Acetic acid (glacial)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, rotary evaporator

Methodology:

-

Reaction Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add phenylacetaldehyde (1.0 eq). Dissolve it in dichloromethane (DCM, approx. 0.2 M).

-

Amine Addition: Add dimethylamine solution (1.2 eq) to the flask, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 20 minutes to allow for iminium ion formation.

-

Reduction: In a single portion, add sodium triacetoxyborohydride (STAB, 1.5 eq) to the reaction mixture. Caution: Gas evolution may occur. Ensure adequate ventilation.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).

-

Workup: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification & Characterization: The crude product can be purified by flash column chromatography on silica gel if necessary. The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides an in vitro measurement of a compound's ability to diffuse across a lipid membrane, serving as a surrogate for passive intestinal absorption.

Objective: To assess the passive permeability of an ethanamine-containing drug candidate.

Materials:

-

96-well filter plate (PVDF membrane, 0.45 µm)

-

96-well acceptor plate

-

Dodecane

-

Lecithin (phosphatidylcholine)

-

Phosphate-buffered saline (PBS), pH 7.4 and pH 5.0

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Reference compounds (e.g., high-permeability Propranolol, low-permeability Furosemide)

-

UV-Vis 96-well plate reader or LC-MS/MS system

Methodology:

-

Membrane Preparation: Prepare the artificial membrane solution by dissolving lecithin (e.g., 10 mg/mL) in dodecane. Carefully apply 5 µL of this solution to each well of the filter plate, ensuring the entire membrane surface is coated.

-

Donor Solution Preparation: Prepare the donor solutions by diluting the test and reference compounds from their DMSO stocks into PBS buffer (e.g., to a final concentration of 100 µM, with final DMSO concentration <1%). Prepare solutions at both pH 7.4 and pH 5.0 to simulate intestinal conditions.

-

Assay Setup: Add 200 µL of the appropriate buffer to each well of the acceptor plate. Carefully place the filter plate on top of the acceptor plate.

-

Compound Addition: Add 200 µL of the donor solutions (containing the test and reference compounds) to the corresponding wells of the filter plate.

-

Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

-

Concentration Measurement: After incubation, carefully separate the plates. Measure the concentration of the compound in the donor wells (C_D) and acceptor wells (C_A) using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).

-

Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) Where V_D and V_A are the volumes in the donor and acceptor wells, A is the membrane area, t is the incubation time, and C_equilibrium is the concentration at equilibrium. The results are typically categorized as low, medium, or high permeability by comparison to the reference compounds.

Conclusion

The ethanamine linker is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to impart fundamental properties—basicity, tunable solubility, and conformational flexibility—makes it a privileged scaffold for optimizing ADME profiles and establishing potent drug-target interactions. From its classic role in anchoring antihistamines to its function in modern therapeutics, a thorough understanding of the ethanamine linker's physicochemical and pharmacological contributions is essential for the rational design of effective and safe medicines. The principles and protocols outlined in this guide serve as a foundational resource for researchers aiming to harness the full potential of this ubiquitous and indispensable structural motif.

References

- Antihistamine. (n.d.). Google Vertex AI Search. Retrieved February 15, 2026.

- Zhang, Y., et al. (2017). Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport. Oncotarget, 8(26), 41753–41765.

- Su, F. Y., et al. (2015). Macrophage-Targeted Drugamers With Enzyme-Cleavable Linkers Deliver High Intracellular Drug Dosing and Sustained Drug Pharmacokinetics Against Alveolar Pulmonary Infections. Molecular pharmaceutics, 12(8), 2625–2630.

- Garlich, J. R., et al. (2013). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): Clinical Case with Unique Confirmatory Testing. Journal of analytical toxicology, 37(8), 557–561.

- Qu, Y., et al. (1994). Anticancer activity in murine and human tumor cell lines of bis(platinum) complexes incorporating straight-chain aliphatic diamine linker groups. Journal of Medicinal Chemistry, 37(25), 4347–4353.

- Hester, J. B., et al. (1981). Effects of 1-alkyl-1,2,3,4-tetrahydrocarbazole-1-ethanamines and related compounds, potential antidepressants, on biogenic amine uptake mechanisms. Journal of medicinal chemistry, 24(11), 1295–1300.

- Mori, T., et al. (2021). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Journal of medicinal chemistry, 64(15), 11091–11119.

- De la Nuez, J. C. (2021). Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists.

- BenchChem. (n.d.). The Pivotal Role of C5 Alkyl Amine Linkers in PROTACs: A Physicochemical Perspective. BenchChem. Retrieved February 15, 2026.

- WuXi AppTec. (2023, August 10). Drug Conjugate Linkers and Their Effects on Drug Properties. WuXi AppTec DMPK.

- Johnson, G. (n.d.). A Structure Activity Relationship (SAR) Based Case Study for a Cosmetic Ingredient. Google Vertex AI Search. Retrieved February 15, 2026.

- Rossi, S., et al. (2023). A Self-Immolative Linker for the pH-Responsive Release of Amides. Molecules, 28(6), 2514.

- Chemistry LibreTexts. (2022, July 4). Antihistamines and Local Anesthetics. Chemistry LibreTexts.

- Enamine. (n.d.). Linkers for Linkerology. Enamine. Retrieved February 15, 2026.

- FooDB. (2010, April 8). Showing Compound Ethanamine (FDB003242). FooDB.

- Zhang, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 684260.

- BOC Sciences. (2023, April 28). Linker Design Impacts Drug Conjugate Pharmacokinetics and Efficacy. BOC Sciences.

- Abzena. (n.d.). Linker Payload Design & Synthesis. Abzena. Retrieved February 15, 2026.

- ChemExpress. (n.d.). Payload Linker Synthesis. ChemExpress. Retrieved February 15, 2026.

- Wikipedia. (n.d.). Pharmacodynamics. Wikipedia. Retrieved February 15, 2026.

- Wang, Y., et al. (2023). Ethacrynic Acid: A Promising Candidate for Drug Repurposing as an Anticancer Agent. International Journal of Molecular Sciences, 24(7), 6702.

- Samsawat, J., et al. (2021). Evaluating the effect of amine-geldanamycin hybrids on anticancer activity. Journal of Applied Pharmaceutical Science, 11(08), 098-107.

- Beck, A., et al. (2017). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. The AAPS journal, 19(6), 1546–1559.

- Creative Proteomics. (n.d.). Physicochemical Properties Analysis of Antibody Drug Conjugates. Creative Proteomics. Retrieved February 15, 2026.

- Janežič, M., et al. (2021). Phosphate-Based Self-Immolative Linkers for the Delivery of Amine-Containing Drugs. Molecules, 26(17), 5183.

- Janežič, M., et al. (2021). Phosphate-Based Self-Immolative Linkers for the Delivery of Amine-Containing Drugs. Molecules, 26(17), 5183.

- Pharmacy 180. (n.d.). Structural Activity Relationship - Cholinergic Drugs. Pharmacy 180. Retrieved February 15, 2026.

- Hansen, H. D. (2025, May 2). Selective Delivery of Drugs to the CNS for Treatment of Neurological Diseases. Google Vertex AI Search.

- Welter, J., et al. (2015). Studies on the metabolism and toxicological detection of the new psychoactive designer drug 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe) in human and rat urine using GC-MS, LC-MS(n), and LC-HR-MS/MS. Analytical and bioanalytical chemistry, 407(22), 6697–6719.

- Al-Ghamdi, M. S., et al. (2023).

- PubChem. (n.d.). Histamine. PubChem. Retrieved February 15, 2026.

- Planting, A. S., et al. (1989). Phase I clinical and pharmacokinetic study of LY 195448. British journal of cancer, 60(5), 776–779.

- ResearchGate. (n.d.). Structure Activity Relationship.

- Veranova. (n.d.). Understanding the Critical Role of Linkers in Advancing ADCs. Veranova. Retrieved February 15, 2026.

- Longdom Publishing. (n.d.). Pharmacokinetic and Pharmacodynamic Drug-Drug Interaction and their Implication in Clinical Management. Longdom Publishing.

- Simões, C., et al. (2010). Prodrugs for Amines. Molecules, 15(2), 519–547.

- Ninja Nerd. (2022, September 2). Pharmacodynamics. YouTube.

- ResearchGate. (n.d.). Amine-containing drugs Representative examples of pharmaceutical and biologically active compounds of amine derivatives.

- EBSCO. (n.d.). Pharmacodynamics. Research Starters. Retrieved February 15, 2026.

- Szabó, A., et al. (2021). Effect of Binding Linkers on the Efficiency and Metabolite Profile of Biomimetic Reactions Catalyzed by Immobilized Metalloporphyrin.

- PubChem. (n.d.). Cetirizine. PubChem. Retrieved February 15, 2026.

- Yardley, J. P., et al. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of medicinal chemistry, 33(10), 2899–2905.

- Al-Qassas, R. S., et al. (2023). Prospective effect of linkers type on the anticancer activity of pemetrexed-monoclonal antibody (atezolizumab)

- CADTH. (2020).

- Al-Shorbagy, M. Y., et al. (2024). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. Molecules, 29(19), 4529.

- Wölfl, S., & Wink, M. (2018). Alkylating anticancer agents and their relations to microRNAs. Cancer Drug Resistance, 1(1), 34-52.

- Zanos, P., et al. (2021). Demystifying the Antidepressant Mechanism of Action of Stinels, a Novel Class of Neuroplastogens: Positive Allosteric Modulators of the NMDA Receptor. International Journal of Molecular Sciences, 22(19), 10543.

Sources

- 1. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]

- 2. pharmacy180.com [pharmacy180.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. Cetirizine | C21H25ClN2O3 | CID 2678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cumming.ucalgary.ca [cumming.ucalgary.ca]

- 7. Studies on the metabolism and toxicological detection of the new psychoactive designer drug 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe) in human and rat urine using GC-MS, LC-MS(n), and LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacodynamics - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of 1-alkyl-1,2,3,4-tetrahydrocarbazole-1-ethanamines and related compounds, potential antidepressants, on biogenic amine uptake mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

"literature review of 1,4-disubstituted pyrazole compounds"

An In-depth Technical Guide to the Literature of 1,4-Disubstituted Pyrazole Compounds

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful pharmaceuticals.[1][2][3][4] Among its various substitution patterns, the 1,4-disubstituted arrangement offers a unique vector for molecular exploration, enabling precise interaction with biological targets while often improving pharmacokinetic profiles. However, the regioselective synthesis of this isomer presents distinct challenges not encountered with other substitution patterns. This guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of 1,4-disubstituted pyrazoles. We will delve into both classical and modern synthetic strategies, offer mechanistic insights into their formation, and present detailed protocols. Furthermore, we will explore key case studies in drug discovery, focusing on their roles as kinase inhibitors and cannabinoid receptor antagonists, to provide field-proven insights for professionals in drug development.

The Strategic Importance of the 1,4-Disubstituted Pyrazole Core

The five-membered pyrazole ring, with its two adjacent nitrogen atoms, offers a rich electronic landscape and multiple points for substitution. While various isomers exist, the 1,4-disubstituted pattern is of particular strategic importance in drug design. The substituents at the N1 and C4 positions project into distinct spatial regions, allowing for the independent optimization of interactions with a biological target.

-

N1-Substitution: Typically modulates pharmacokinetic properties such as solubility and metabolism, and can engage in crucial interactions with the protein target, often occupying hydrophobic pockets.

-

C4-Substitution: Provides a vector for fine-tuning potency and selectivity. This position is favorable for electrophilic substitution, allowing for late-stage functionalization, a highly desirable feature in medicinal chemistry lead optimization.[5]

This substitution pattern is a key feature in numerous approved drugs and clinical candidates, validating its utility as a core scaffold in modern drug discovery.[5][6][7]

Synthetic Strategies: A Tale of Regioselectivity

The primary challenge in synthesizing 1,4-disubstituted pyrazoles is controlling the regiochemistry. Traditional methods often yield mixtures of isomers, necessitating difficult and costly purification. Modern methodologies have largely overcome this hurdle, providing reliable and high-yielding routes to the desired 1,4-isomer.

Classical Approach: Cyclocondensation Reactions

The foundational method for pyrazole synthesis is the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[1][8][9] While effective for many substitution patterns, this approach often fails to provide regiocontrol when unsymmetrical precursors are used, leading to a mixture of 1,3- and 1,5-disubstituted pyrazoles alongside the desired 1,4-isomer, depending on the specific precursors.

Modern Methods: Achieving Regiocontrol

Recent advances have focused on developing highly regioselective reactions that preferentially yield the 1,4-disubstituted product.

-

[3+2] Dipolar Cycloaddition: This has emerged as the most robust and widely adopted strategy. The copper-catalyzed cycloaddition of sydnones with terminal alkynes (CuSAC) is particularly noteworthy, offering a straightforward and general route to 1,4-disubstituted pyrazoles with excellent regioselectivity.[10][11][12][13][14] This method's reliability stems from the predictable electronic nature of the sydnone and the directing effect of the copper catalyst.

-

Cascade and Multicomponent Reactions: Innovative one-pot procedures, such as iodine-catalyzed cascade reactions involving enaminones, hydrazines, and a C1 source like DMSO, have been developed to construct the 1,4-disubstituted core efficiently.[10] These methods are prized for their operational simplicity and atom economy.

-

Transition Metal-Free Approaches: To enhance the sustainability and reduce potential metal contamination in final compounds, methods utilizing molecular iodine as a catalyst have been explored for synthesizing functionalized pyrazoles under mild conditions.[8]

Caption: Key synthetic routes to pyrazoles.

Comparative Analysis of Synthetic Methodologies

| Method | Starting Materials | Key Conditions | Regioselectivity | Advantages | Disadvantages |

| Cyclocondensation | 1,3-Diketones, Hydrazines | Acid or base catalysis | Often Poor | Readily available starting materials | Produces isomeric mixtures, harsh conditions |

| Cu-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC) | Arylglycines (for in-situ sydnone generation), Alkynes | Copper(I) catalyst | Excellent | High regioselectivity, mild conditions, one-pot procedures possible[12][14] | Requires synthesis of sydnone precursor, potential metal contamination |

| Iodine-Catalyzed Cascade | Enaminones, Hydrazines, DMSO | Molecular Iodine, Selectfluor | Good | Transition-metal-free, operational simplicity[10] | Substrate scope can be limited |

| Ru-Catalyzed Hydrogen Transfer | 1,3-Diols, Alkyl Hydrazines | Ru catalyst | Good | Uses readily available diols, releases H₂ and H₂O as byproducts[10] | Requires transition metal catalyst |

Applications in Drug Discovery: Structure-Activity Relationship (SAR) Insights

The 1,4-disubstituted pyrazole scaffold has been successfully employed to develop potent and selective inhibitors for a variety of biological targets.

Case Study: Kinase Inhibitors

Kinases are critical targets in oncology and inflammation, and the pyrazole core is a frequent feature in kinase inhibitors.[15][16][17] The 1,4-substitution pattern is particularly adept at orienting functional groups to interact with key features of the ATP-binding site.

-

Checkpoint Kinase 1 (CHK-1) Inhibitors: A novel class of potent CHK-1 inhibitors was developed based on a 1,4-dihydroindeno[1,2-c]pyrazole core.[18] X-ray crystallography revealed that the substituents on the pyrazole core form distinct hydrogen bonding patterns within the active site, demonstrating how the 1,4-disubstitution enables precise interactions to drive potency and selectivity.[18]

-

General Binding Mode: The N1-substituent often occupies the hydrophobic region of the binding pocket, while the C4-substituent can be modified to interact with the solvent-exposed region or form additional hydrogen bonds, enhancing selectivity against other kinases.

Caption: Generalized binding of a 1,4-pyrazole in a kinase active site.

Case Study: Cannabinoid CB1 Receptor Antagonists

The development of SR141716A (Rimonabant), a 1-(2,4-dichlorophenyl)-5-(4-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, as a potent and specific CB1 antagonist, provided a clear blueprint for the SAR of this class.[19] Although the core is a 1,4,5-trisubstituted pyrazole, the principles guiding the substitutions are highly relevant. Studies on related series revealed critical structural requirements for potent antagonistic activity:

-

N1-Position: A 2,4-dichlorophenyl substituent was found to be optimal for high affinity.[19]

-

C4-Position: A small alkyl group, like methyl, was tolerated and contributed to the overall binding.

-

C5-Position (Analogous to C4 in a disubstituted system): A para-substituted phenyl ring was essential for potent activity.[19]

These findings underscore the importance of the specific substitution pattern around the pyrazole ring in defining the pharmacological profile of the molecule.

Antimicrobial and Anti-inflammatory Activities

Numerous studies have reported the synthesis of 1,4-disubstituted pyrazoles with significant antimicrobial and anti-inflammatory properties.[7][20][21][22] The activity is often modulated by the nature of the substituents at the N1 and C4 positions. For instance, the introduction of halogenated phenyl rings has been shown to enhance antibacterial and antifungal efficacy.[22]

Key Experimental Protocol: Regioselective Synthesis of a 1,4-Disubstituted Pyrazole via CuSAC

This protocol describes a reliable, one-pot procedure for synthesizing 1,4-disubstituted pyrazoles from readily available arylglycines, adapted from methodologies described in the literature.[12][13][14] This method is chosen for its high regioselectivity, operational simplicity, and broad substrate scope.

Objective: To synthesize 1-(Aryl)-4-(alkyl/aryl)-1H-pyrazole.

Methodology Pillars:

-

Self-Validation: The reaction's success is confirmed by the exclusive formation of the 1,4-isomer, verifiable by NMR spectroscopy, which contrasts with the complex mixtures often produced by classical methods. The regiochemistry is dictated by the well-established mechanism of the CuSAC reaction.

-

Causality: Each reagent serves a specific, mechanistically-driven purpose. Acetic anhydride and sodium nitrite are used for the in situ formation of the sydnone intermediate from the arylglycine precursor. The copper(I) catalyst is essential for activating the alkyne and ensuring the cycloaddition proceeds with high regioselectivity.

Step-by-Step Protocol:

-

Sydnone Formation (In Situ):

-

To a solution of the starting arylglycine (1.0 eq) in a 1:1 mixture of acetic anhydride and acetic acid, add sodium nitrite (1.2 eq) portion-wise at 0°C.

-

Rationale: This step converts the amino acid into an N-nitroso derivative, which then cyclizes and dehydrates to form the sydnone mesoionic intermediate. This is the "dipole" for the subsequent cycloaddition.

-

-

Cycloaddition Reaction:

-

To the crude sydnone solution, add the terminal alkyne (1.1 eq), a copper(I) source such as copper(I) iodide (CuI, 10 mol%), and a suitable solvent like toluene.

-

Heat the reaction mixture to 80-100°C and monitor by TLC or LC-MS until the starting materials are consumed.

-

Rationale: The copper(I) catalyst coordinates with the alkyne, lowering its LUMO energy and making it more susceptible to cycloaddition. This coordination also directs the sydnone to add in a specific orientation, leading exclusively to the 1,4-disubstituted pyrazole. The elevated temperature is required to drive the decarboxylation that occurs during the cycloaddition, which aromatizes the ring.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize acetic acid) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 1,4-disubstituted pyrazole.

-

Conclusion and Future Outlook

The 1,4-disubstituted pyrazole is a scaffold of proven value in medicinal chemistry and drug development. While classical synthetic routes were often hampered by a lack of regiocontrol, modern methodologies, particularly copper-catalyzed sydnone-alkyne cycloadditions, have provided robust and reliable access to this important chemical space. The demonstrated success of this core in developing potent kinase inhibitors, receptor modulators, and antimicrobial agents ensures its continued relevance.

Future research will likely focus on the development of even more sustainable and efficient synthetic methods, such as biocatalytic or photoredox-catalyzed approaches. Furthermore, the application of 1,4-disubstituted pyrazoles as bioisosteric replacements for other aromatic systems in known drugs represents a fertile ground for generating new intellectual property and discovering next-generation therapeutics.

References

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.

- Pyrazole synthesis. Organic Chemistry Portal.

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed.

- Discovery of 1,4-dihydroindeno[1,2-c]pyrazoles as a novel class of potent and selective checkpoint kinase 1 inhibitors. (2007). PubMed.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.

- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2025). ACS Publications.

- Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). PMC.

- Original Functionalized Pyrazoles For Drug Discovery. (2019). Life Chemicals.

- One-Pot Synthesis of 1,4-Disubstituted Pyrazoles from Arylglycines via Copper-Catalyzed Sydnone–Alkyne Cycloaddition Reaction. (2014). ACS Publications.

- Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.

- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI.

- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC.

- Current status of pyrazole and its biological activities. PMC.

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC.

- recent advances in the synthesis of new pyrazole derivatives. (2019). Arkivoc.

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Semantic Scholar.

- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.

- Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library.

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Journal of Advanced Zoology.

- Green One-pot Synthesis of Novel Polysubstituted Pyrazole Derivatives as Potential Antimicrobial Agents. ResearchGate.

- PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013). PharmaTutor.

- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI.

- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive.

- One-pot synthesis of 1,4-disubstituted pyrazoles from arylglycines via copper-catalyzed sydnone-alkyne cycloaddition reaction. (2014). PubMed.

- SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL 3,4-DISUBSTITUTED PYRAZOLE DERIVATIVES. Semantic Scholar.

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Publishing.

- Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2015). MDPI.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. SpringerLink.

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed.

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry.

- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Journal of Drug Delivery and Therapeutics.

- SYNTHESIS METHODS OF PYRAZOLE DERIVATES. (2015). DergiPark.

- Representative of 1,4,5‐trisubstituted pyrazole‐based blockbuster drugs. ResearchGate.

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers.

- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.

- Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. ResearchGate.

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmatutor.org [pharmatutor.org]

- 5. chemrevlett.com [chemrevlett.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Pyrazole synthesis [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. One-pot synthesis of 1,4-disubstituted pyrazoles from arylglycines via copper-catalyzed sydnone-alkyne cycloaddition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 18. Discovery of 1,4-dihydroindeno[1,2-c]pyrazoles as a novel class of potent and selective checkpoint kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 22. mdpi.com [mdpi.com]

Methodological & Application

Application Note: 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine as a Bifunctional Linker

Abstract & Core Utility

2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine (CAS: 710944-68-6) is a high-value heterobifunctional linker designed for medicinal chemistry, specifically in Proteolysis Targeting Chimeras (PROTACs) and Fragment-Based Drug Discovery (FBDD) .